1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one

Descripción

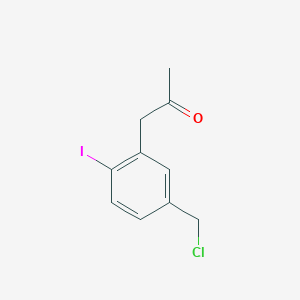

1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with a chloromethyl (-CH$_2$Cl) group at the 5-position and an iodine atom at the 2-position. The propan-2-one (acetone) moiety is attached to the aromatic ring, making this compound a ketone with significant electronic and steric influences from its substituents.

Propiedades

Fórmula molecular |

C10H10ClIO |

|---|---|

Peso molecular |

308.54 g/mol |

Nombre IUPAC |

1-[5-(chloromethyl)-2-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClIO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6H2,1H3 |

Clave InChI |

BTSUCSPRDKHOES-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=C(C=CC(=C1)CCl)I |

Origen del producto |

United States |

Métodos De Preparación

Preparation via Halogenated Aromatic Intermediates and Grignard Reagents

A key method involves the preparation of halogenated aromatic intermediates, followed by Grignard reagent-mediated functionalization:

Step a: Preparation of halogenated aromatic compound (e.g., 2-chlorothiazole derivatives) by reaction with alkylmagnesium halides (Grignard reagents). For instance, isopropylmagnesium chloride reacts with 2-chlorothiazole at low temperatures (0°C to room temperature) in ether solvents such as dimethoxyethane or tetrahydrofuran (THF), producing halogenated intermediates with high regioselectivity. The reaction is monitored by quenching aliquots and analyzing via HPLC and LC/MS to confirm formation of iodinated products.

Step b: Subsequent acylation of the halogenated intermediate with chloroacetyl chloride in batch or continuous flow reactors at low temperatures (-50°C) in solvents like toluene. The molar ratio of chloroacetyl chloride to the aromatic intermediate is critical and typically ranges from 1:1 to 3.5:1 to control reaction rate and yield. This step introduces the ethanone (propan-2-one) moiety onto the aromatic ring, completing the ketone functionality.

This two-step sequence yields compounds structurally related to 1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one , with halogen substituents precisely positioned on the aromatic ring.

Alternative Halogenation and Functionalization Approaches

Electrophilic halogenation of biphenyl derivatives or substituted phenyl ketones using halogen sources (e.g., iodine monochloride, N-chlorosuccinimide) under controlled conditions can selectively install iodine and chloromethyl groups at desired positions on the aromatic ring.

Copper-catalyzed oxidative coupling and halogenation reactions provide routes to functionalized biphenyls and aryl ketones bearing halogen substituents. These methods involve copper salts as catalysts under oxygen atmosphere, enabling selective C–H activation and halogenation.

Suzuki–Miyaura cross-coupling and related palladium-catalyzed coupling reactions can be employed to assemble the aromatic framework with halogenated substituents, followed by side-chain introduction via acylation or alkylation steps.

Comparative Data on Reaction Conditions and Yields

| Preparation Step | Reagents/Conditions | Temperature (°C) | Solvent | Molar Ratios (Reagent:Substrate) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Grignard formation | Isopropylmagnesium chloride, 2-chlorothiazole | 0 to 25 | Dimethoxyethane/THF | 1.1:1 | High | Stir overnight, monitor by HPLC/LCMS |

| Acylation with chloroacetyl chloride | Chloroacetyl chloride, aromatic intermediate | -50 | Toluene | 2-3.5:1 | High | Batch or continuous flow reactor |

| Electrophilic halogenation | Iodine/chlorine sources, acid catalysts | 0 to 25 | Various | Stoichiometric | Moderate | Requires regioselective control |

| Copper-catalyzed coupling | CuCl2, ligands, O2 atmosphere | Ambient | DMF, toluene | Catalytic | Moderate | Enables oxidative coupling and halogenation |

| Suzuki–Miyaura coupling | Pd catalyst, aryl boronic acids, base | 80-105 | THF, water | Stoichiometric | High | For biphenyl scaffold assembly |

Mechanistic Insights

The Grignard reaction proceeds via nucleophilic attack of the organomagnesium species on the aromatic ring, facilitated by the halogen directing groups, allowing regioselective substitution.

Acylation with chloroacetyl chloride involves electrophilic attack on the aromatic intermediate, forming the ketone side chain. The low temperature prevents side reactions and over-acylation.

Copper-catalyzed oxidative coupling involves formation of arylcopper intermediates, followed by reductive elimination to form C–C bonds and halogen incorporation under oxygen atmosphere.

Palladium-catalyzed cross-coupling reactions proceed via oxidative addition of aryl halides, transmetallation with organoboron reagents, and reductive elimination to form biaryl or aryl ketone products.

Análisis De Reacciones Químicas

1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Addition Reactions: The phenyl ring can undergo electrophilic addition reactions, especially in the presence of strong acids or bases.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl compounds on biological systems.

Medicine: Research into its potential therapeutic properties, such as antifungal or antibacterial activity, is ongoing.

Industry: It may be utilized in the production of specialty chemicals and materials with specific desired properties.

Mecanismo De Acción

The mechanism by which 1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The propan-2-one moiety may also interact with active sites, altering the compound’s overall biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one with structurally related propan-2-one derivatives, highlighting differences in substituents, physical properties, and reactivity:

Key Observations:

Substituent Effects on Reactivity :

- Halogenated Derivatives : The iodine atom in the target compound may facilitate Ullmann or Suzuki couplings, whereas chlorine/fluorine analogs (e.g., 2c, 1-Chloro-3-(2,6-difluorophenyl)propan-2-one) are more suited for nucleophilic substitutions or as directing groups .

- Electron-Withdrawing Groups : The trifluoromethyl group in 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one enhances stability and acidity of the ketone, contrasting with the electron-donating methoxy group in 1-(5-Ethyl-2-methoxyphenyl)propan-2-one .

Physical Properties :

- Compounds with polar substituents (e.g., -OH in 3a) show higher solubility in polar solvents, while halogenated derivatives (e.g., target compound) are typically water-insoluble .

- The presence of heavy atoms (e.g., iodine) increases molecular weight and may influence spectroscopic properties (e.g., distinct $^{13}\text{C}$ NMR shifts) .

Applications :

- Biocatalysis : 1-(Arylsulfanyl)propan-2-ones (e.g., 2c) are reduced enantioselectively by yeast strains like Candida parapsilosis, highlighting their role in asymmetric synthesis .

- Antimicrobial Agents : Benzofuran derivatives synthesized from propan-2-one precursors (e.g., 3a) exhibit antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-(Chloromethyl)-2-iodophenyl)propan-2-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via N-acylation of precursor aryl amines or through base-mediated condensation of halogenated intermediates. For example, highlights N-acylation with chloro propionyl chloride, while describes trifluoromethyl ketone synthesis via similar approaches. Optimization involves:

- Temperature control (e.g., 0–5°C for acylation to minimize side reactions).

- Catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions).

- Solvent polarity adjustments (e.g., dichloromethane for improved solubility).

Yield improvements (>70%) are achievable via iterative purification (column chromatography) and real-time monitoring (TLC/HPLC) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1647 cm⁻¹, C-Cl at ~797 cm⁻¹) .

- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.03–7.85 ppm, coupling constants for stereochemistry) .

- X-ray crystallography : Resolves molecular conformation (e.g., bond angles, torsion angles) and packing interactions (e.g., π-π stacking) with R-factors <0.1 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use of PPE (gloves, goggles, lab coats).

- Fume hoods for volatile intermediates.

- Waste segregation (halogenated/organic waste streams).

- Stability testing under light/temperature to prevent degradation .

Advanced Research Questions

Q. What challenges arise in interpreting contradictory spectral data (e.g., NMR or IR) for this compound, and how can they be resolved?

- Methodological Answer : Contradictions may stem from:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals (e.g., δ 7.85 ppm in CDCl₃ vs. δ 7.71 in DMSO) .

- Dynamic exchange : Enol-keto tautomerism in propanone derivatives alters NMR splitting patterns. Variable-temperature NMR (VT-NMR) can resolve this .

- Overlapping peaks : Use 2D NMR (COSY, HSQC) to deconvolute aromatic regions .

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Bond lengths : C-I (2.10–2.15 Å) and C-Cl (1.72–1.75 Å) distances confirm substituent positions.

- Intermolecular interactions : Halogen bonding (I···O) and van der Waals contacts influence crystal packing.

- Torsion angles : Dihedral angles between aryl and propanone groups (e.g., 15–25°) dictate planarity .

Q. What mechanistic insights explain the reactivity of the chloromethyl and iodo substituents in cross-coupling reactions?

- Methodological Answer :

- Iodo substituents : Participate in Ullmann coupling (Cu-catalyzed) or Suzuki-Miyaura reactions (Pd-catalyzed) for biaryl synthesis.

- Chloromethyl groups : Serve as electrophilic sites for nucleophilic substitution (e.g., SN2 with amines).

- Steric hindrance from the propanone group may slow reactivity, requiring elevated temperatures (80–100°C) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, temperature, solvents)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.